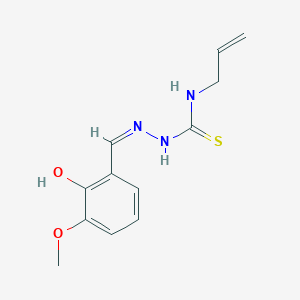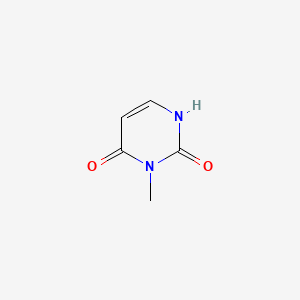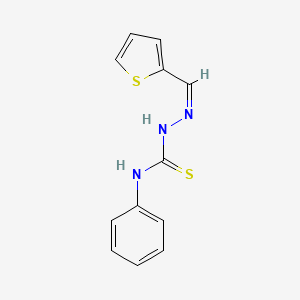![molecular formula C17H19N3OS B7734926 1-phenyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea](/img/structure/B7734926.png)
1-phenyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a phenyl group, a propoxyphenyl group, and a thiourea moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea typically involves the reaction of an appropriate aldehyde or ketone with thiourea in the presence of a catalyst. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
- Temperature: Reflux conditions (around 70-80°C)
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The phenyl and propoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., bromine or chlorine) or nucleophiles (e.g., amines or alcohols)
Major Products:
Oxidation: Sulfoxides or sulfones
Reduction: Thiols or amines
Substitution: Halogenated or alkylated derivatives
Applications De Recherche Scientifique
1-Phenyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.
Mécanisme D'action
The mechanism of action of 1-phenyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as tyrosinase, leading to reduced melanin biosynthesis. It may also interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparaison Avec Des Composés Similaires
- 1-Phenyl-3-(2-thiazolyl)-2-thiourea
- 1-Phenyl-3-(4-pyridinyl)-2-thiourea
- 1-Phenyl-3-(4-morpholinyl)-2-thiourea
Comparison: 1-Phenyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea is unique due to its specific structural features, such as the propoxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to other thiourea derivatives
Propriétés
IUPAC Name |
1-phenyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-2-12-21-16-10-8-14(9-11-16)13-18-20-17(22)19-15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H2,19,20,22)/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFWVMUMWYXBFX-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N\NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(Z)-(3-methylthiophen-2-yl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734856.png)
![1-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-3-prop-2-enylthiourea](/img/structure/B7734862.png)
![(2E)-2-[4-(propan-2-yl)benzylidene]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B7734863.png)

![1-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734888.png)
![1-[(Z)-naphthalen-1-ylmethylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734889.png)
![1-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734895.png)
![N-(9,9-DIMETHYL-7-OXO-7,8,9,10-TETRAHYDROBENZO[B]NAPHTHO[2,1-D]FURAN-5-YL)-2-NAPHTHALENESULFONAMIDE](/img/structure/B7734902.png)

![4-[({8-Thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)methyl]benzoic acid](/img/structure/B7734915.png)
![1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734932.png)
![1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-phenylthiourea](/img/structure/B7734935.png)

![1-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-3-phenylthiourea](/img/structure/B7734947.png)
